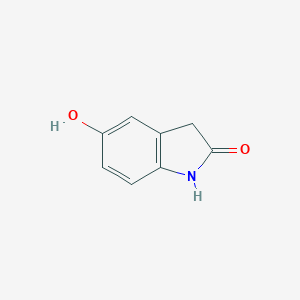

5-Hydroxyoxindole

概要

説明

5-ヒドロキシオキシンドールは、分子式C8H7NO2を持つ化学化合物です。オキシンドール誘導体であり、インドール環の5位にヒドロキシル基が存在することを特徴としています。

2. 製法

合成経路と反応条件: 5-ヒドロキシオキシンドールを合成するための主要な方法の1つは、ネニツェスク合成です。この方法は、キノンとエナミン間の環状付加反応を促進するために、ヨウ化カルシウムを触媒として使用します。 反応は通常、ジクロロメタン中で還流条件下で行われます .

工業生産方法: 5-ヒドロキシオキシンドールの具体的な工業生産方法は広く文書化されていませんが、ネニツェスク合成はスケーラブルな経路を提供します。 無毒の金属と簡単な後処理手順を使用することで、この方法は工業用途に適しています .

3. 化学反応解析

反応の種類: 5-ヒドロキシオキシンドールは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、キノンを生成する可能性があります。

還元: 還元反応は、5-ヒドロキシオキシンドールを対応するヒドロキシインドリンに変換することができます。

置換: インドール環で求電子置換反応が起こる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンやニトロ化剤などの試薬が、酸性または塩基性条件下で使用されます。

主な生成物:

酸化: キノン。

還元: ヒドロキシインドリン。

置換: 5-ヒドロキシオキシンドールのハロゲン化またはニトロ化誘導体。

準備方法

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 5-Hydroxyoxindole involves the Nenitzescu synthesis. This method utilizes calcium iodide as a catalyst to facilitate the cycloaddition reaction between quinones and enamines. The reaction is typically carried out in dichloromethane under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Nenitzescu synthesis provides a scalable route. The use of non-toxic metals and simple work-up procedures makes this method suitable for industrial applications .

化学反応の分析

Types of Reactions: 5-Hydroxyoxindole undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones.

Reduction: Reduction reactions can convert this compound to its corresponding hydroxyindoline.

Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Hydroxyindoline.

Substitution: Halogenated or nitrated derivatives of this compound.

科学的研究の応用

化学: より複雑な分子の合成のためのビルディングブロックとして役立ちます。

生物学: 微生物代謝と腸内細菌叢の研究に関与しています.

作用機序

5-ヒドロキシオキシンドールの作用機序は、結腸平滑筋細胞に存在するL型カルシウムチャネルとの相互作用に関与しています。この相互作用は、腸の収縮を加速し、腸の運動性を高めます。 さらに、腸クロム親和性細胞を刺激してセロトニンを産生し、さらに腸の運動性に影響を与えます .

類似化合物:

5-ヒドロキシインドール: 類似の構造を持っていますが、オキシンドール部分は欠けています。

インドール: ヒドロキシル基を欠いている、5-ヒドロキシオキシンドールの母体化合物です。

オキシンドール: 5位にヒドロキシル基を欠いています。

独自性: 5-ヒドロキシオキシンドールは、インドールとオキシンドールの両方の構造的特徴と、ヒドロキシル基の存在を組み合わせて、独自性があります。 この独自の構造は、そのアナログと比較して、独特の生物活性と化学反応性を付与します .

類似化合物との比較

5-Hydroxyindole: Shares a similar structure but lacks the oxindole moiety.

Indole: The parent compound of 5-Hydroxyoxindole, lacking the hydroxyl group.

Oxindole: Lacks the hydroxyl group at the 5-position.

Uniqueness: this compound is unique due to its combined structural features of both indole and oxindole, along with the presence of a hydroxyl group. This unique structure imparts distinct biological activities and chemical reactivity compared to its analogs .

特性

IUPAC Name |

5-hydroxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-6-1-2-7-5(3-6)4-8(11)9-7/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTUSQAQXWSMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187761 | |

| Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3416-18-0 | |

| Record name | 5-Hydroxyoxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3416-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-5-hydroxyindol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

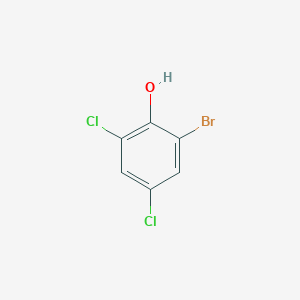

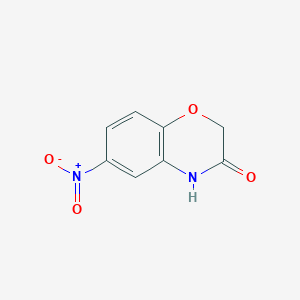

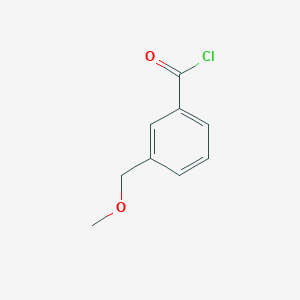

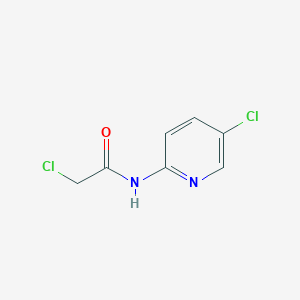

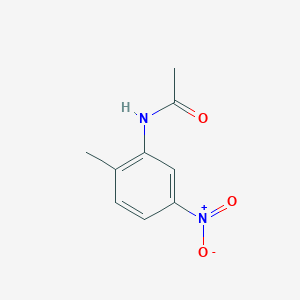

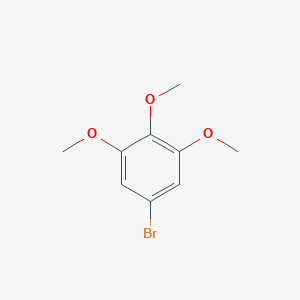

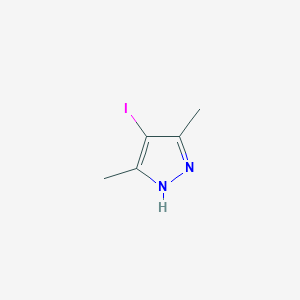

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)